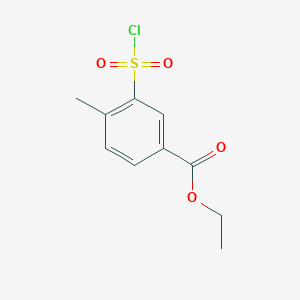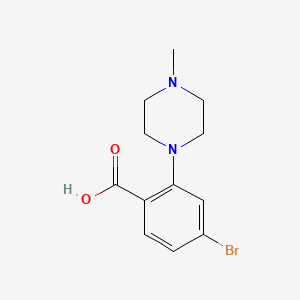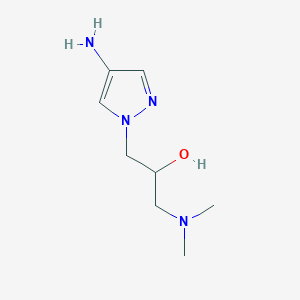
Ethyl 3-(chlorosulfonyl)-4-methylbenzoate
Übersicht
Beschreibung
Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound that contains an ester functional group (ethoxy), a sulfonyl chloride group (chlorosulfonyl), and a methyl group attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through chlorosulfonation reactions . This involves reacting the precursor molecule with chlorosulfonic acid, which introduces the sulfonyl chloride group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The sulfonyl chloride group in this compound is highly reactive and can undergo various chemical reactions . It can react with amines to form sulfonamides or with alcohols to form sulfonate esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl chloride group could make it reactive and potentially hazardous.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
In the realm of organic synthesis, derivatives of p-hydroxybenzoic acid, similar to Ethyl 3-(chlorosulfonyl)-4-methylbenzoate, are explored for their reactivity and potential in forming novel compounds. For instance, Ding and Yan (2012) described a convenient method for synthesizing aminomethylmonoalkylphosphinate starting from 4-methylbenzoic acid, highlighting the importance of such chemical structures in facilitating complex synthesis processes (Ding & Yan, 2012).
Environmental Behavior and Photodegradation
Research on the environmental behavior and photodegradation of parabens, which share a benzoic acid ester structure with this compound, offers insights into how these compounds interact with environmental factors. Gmurek et al. (2015) conducted a study on the photodegradation of parabens, analyzing the kinetic, by-products, and cost-efficiency aspects of their degradation under UV light. Such studies can inform the environmental stability and degradation pathways of structurally related compounds (Gmurek et al., 2015).
Biological Evaluation and Toxicity
The investigation into the biological activities and potential toxicity of chemical compounds is crucial for understanding their impacts on health and the environment. Although the search did not directly return studies on this compound, research on similar compounds, such as parabens, demonstrates the importance of evaluating these aspects. Abbas et al. (2010) explored the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases, providing a foundation for understanding the metabolic pathways and potential health implications of related esters (Abbas et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNHYWLMGGEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)



![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)




